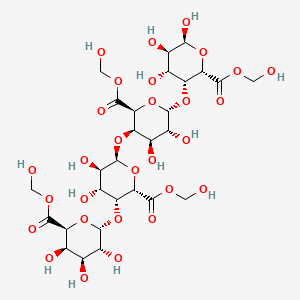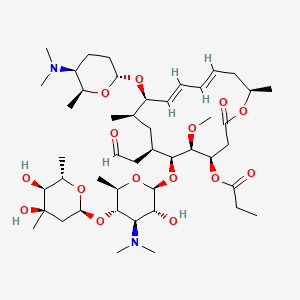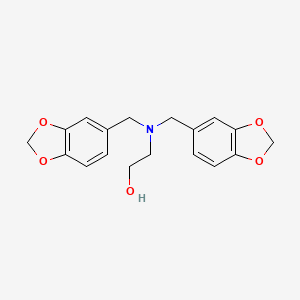
2-Dipiperonylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipiperonylaminoethanol ist ein tertiäres Amin-Derivat, das für seine Anwendungen in der pharmazeutischen Industrie bekannt ist. Es wird als Antipsychotikum und Anxiolytikum eingestuft und wurde 1948 ursprünglich als Antispastikum patentiert . Die Verbindung hat die Summenformel C18H19NO5 und ein Molekulargewicht von 329,35 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dipiperonylaminoethanol beinhaltet typischerweise die Reaktion von Piperonylamin mit Ethylenoxid unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie Ethanol oder Methanol, durchgeführt und erfordert einen Katalysator, um die Reaktion zu beschleunigen. Die Reaktionstemperatur wird zwischen 50 und 70 °C gehalten, und die Reaktionszeit variiert von 4 bis 6 Stunden.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Dipiperonylaminoethanol einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Reaktionsgemisch wird einer Reinigungsprozesse unterzogen, wie Destillation und Kristallisation, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dipiperonylaminoethanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann unter geeigneten Bedingungen Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid; Reaktionstemperatur: 25-50 °C.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionstemperatur: 0-25 °C.
Substitution: Halogene, Nukleophile; Reaktionstemperatur: 50-100 °C.
Hauptsächlich gebildete Produkte:
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von reduzierten Amin-Derivaten.
Substitution: Bildung von substituierten Amin-Derivaten.
Wissenschaftliche Forschungsanwendungen
Dipiperonylaminoethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und als potenzieller Therapeutikum untersucht.
Medizin: Wird auf seine antipsychotischen und anxiolytischen Eigenschaften sowie auf seine potenzielle Verwendung bei der Behandlung von neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Zwischenprodukt in der chemischen Produktion verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Dipiperonylaminoethanol beinhaltet seine Wechselwirkung mit Neurotransmitter-Rezeptoren im Gehirn. Es wirkt als Antagonist an bestimmten Rezeptorstellen und moduliert so die Freisetzung und Aufnahme von Neurotransmittern. Dies führt zur Stabilisierung der Stimmung und zur Reduktion von Angst- und psychotischen Symptomen. Die Verbindung zielt hauptsächlich auf die Gamma-Aminobuttersäure (GABA)-Rezeptoren und Serotonin-Rezeptoren ab und beeinflusst die Aktivität des zentralen Nervensystems .
Wirkmechanismus
The mechanism of action of dipiperonylaminoethanol involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at certain receptor sites, thereby modulating the release and uptake of neurotransmitters. This results in the stabilization of mood and reduction of anxiety and psychotic symptoms. The compound primarily targets the gamma-aminobutyric acid (GABA) receptors and serotonin receptors, influencing the central nervous system’s activity .
Vergleich Mit ähnlichen Verbindungen
Dipiperonylaminoethanol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Diphenhydramin: Ein Antihistamin mit sedativen Eigenschaften.
Chlorpromazin: Ein Antipsychotikum zur Behandlung von Schizophrenie und bipolaren Störungen.
Diazepam: Ein Anxiolytikum zur Behandlung von Angstzuständen und Muskelkrämpfen.
Einzigartigkeit: Dipiperonylaminoethanol ist einzigartig durch seine Doppelfunktion als Antipsychotikum und Anxiolytikum, was es vielseitig einsetzbar bei der Behandlung verschiedener neurologischer Erkrankungen macht. Seine chemische Struktur ermöglicht es ihm, mit mehreren Rezeptorstellen zu interagieren und bietet so ein breites Spektrum an therapeutischen Wirkungen.
Liste ähnlicher Verbindungen:
- Diphenhydramin
- Chlorpromazin
- Diazepam
Eigenschaften
CAS-Nummer |
39961-59-6 |
|---|---|
Molekularformel |
C18H19NO5 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
2-[bis(1,3-benzodioxol-5-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C18H19NO5/c20-6-5-19(9-13-1-3-15-17(7-13)23-11-21-15)10-14-2-4-16-18(8-14)24-12-22-16/h1-4,7-8,20H,5-6,9-12H2 |
InChI-Schlüssel |
MGIZPPBLEKKZPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CCO)CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)
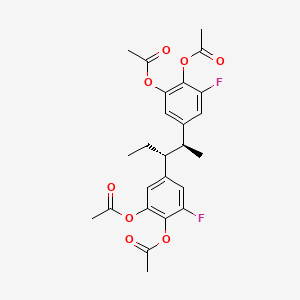
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783948.png)
![[(2R,3R,4R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783950.png)

![[(1S,2R,4R,5R,6S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783984.png)
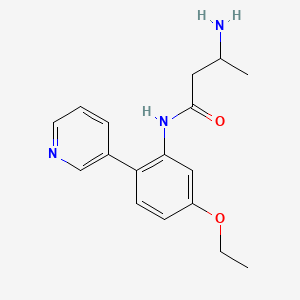
![(1S,2R,4R,5S,6S,7S,8R,9R,13R,14R,16S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10784000.png)
![(2R,3R,4R,5R,6S,7S,8R,9R,10S,13S,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10784006.png)
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B10784011.png)

![4-[4-(3-Indolyl)piperidinomethyl]-2-mesylaminothiazole](/img/structure/B10784029.png)
